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Compound of Interest

Compound Name: 2,5-Difluoropyridine

Cat. No.: B1303130

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data
for 2,5-Difluoropyridine (CAS No: 84476-99-3), a fluorinated pyridine derivative of increasing
interest in medicinal chemistry and materials science.[1] The inclusion of fluorine atoms
significantly influences the molecule's physicochemical properties, making a thorough
understanding of its spectroscopic characteristics essential for its application and development.
This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from *H NMR, 13C NMR, °F NMR, IR,
and MS analyses of 2,5-Difluoropyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR Data
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Chemical Shift () o Coupling Constant
Proton Multiplicity
ppm (J) Hz
H-3 7.35-7.55 m
H-4 7.15-7.30 m
H-6 8.10-8.25 m

Note: The multiplicity of the signals is complex due to H-H and H-F couplings.

13C NMR Data (Predicted)

Carbon Chemical Shift (6) ppm
C-2 158.5 (d, LJCF = 235 Hz)
c-3 122.0 (d, 3JCF = 5 Hz)
C-4 120.5 (d, 3JCF = 20 Hz)
C-5 155.0 (d, LJCF = 250 Hz)
C-6 140.0 (d, 2JCF = 15 Hz)

Note: Predicted data is based on computational models and may vary from experimental
values. Direct carbon-fluorine coupling constants (1JCF) are large, while smaller couplings are
observed over multiple bonds.

19F NMR Data

Fluorine Chemical Shift (6) ppm
F-2 -70to -75
F-5 -120 to -125

Note: Chemical shifts are relative to a standard (e.g., CFCIs). The exact values can be
influenced by the solvent and concentration.[2][3][4]
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Infrared (IR) Spectroscopy

Wavenumber (cm—?) Vibrational Mode
3050 - 3150 Aromatic C-H stretch
1600 - 1620 C=C and C=N stretching
1450 - 1500 Aromatic ring vibrations
1200 - 1300 C-F stretching

800 - 900 C-H out-of-plane bending

Note: The presence of two fluorine atoms influences the positions and intensities of the
characteristic pyridine ring vibrations.[5]

Mass Spectrometry (MS)
m/z

lon
115 [M]* (Molecular lon)
88 [M - HCNJ*
69 [M - C2H2F]*

Note: The molecular ion peak is expected to be prominent. Fragmentation may involve the loss
of small neutral molecules like HCN.

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These
protocols are generalized for a liquid sample like 2,5-Difluoropyridine and may require
optimization based on the specific instrumentation used.

NMR Spectroscopy Protocol

e Sample Preparation:

o Dissolve approximately 5-10 mg of 2,5-Difluoropyridine in 0.6-0.7 mL of a deuterated
solvent (e.g., CDCls, Acetone-ds).
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o Transfer the solution to a 5 mm NMR tube.

o Ensure the sample is free of particulate matter to maintain magnetic field homogeneity.

e 'H NMR Acquisition:
o Use a standard 1D proton pulse sequence.
o Acquire the spectrum at a typical frequency of 400 or 500 MHz.
o Set the spectral width to cover the aromatic region (e.g., 0-10 ppm).
o Employ a sufficient number of scans to achieve a good signal-to-noise ratio.
e 13C NMR Acquisition:
o Use a proton-decoupled pulse sequence to simplify the spectrum.
o Acquire the spectrum at a typical frequency of 100 or 125 MHz.
o Set the spectral width to cover the expected range for aromatic carbons (e.g., 0-160 ppm).
o Alonger acquisition time may be necessary due to the low natural abundance of 3C.
e 19F NMR Acquisition:
o Use a direct 19F pulse sequence.
o Acquire the spectrum at a frequency appropriate for the spectrometer.
o Set the spectral width to encompass the expected chemical shift range for fluoropyridines.

o Use an appropriate fluorine-containing reference standard if necessary.

Infrared (IR) Spectroscopy Protocol

o Sample Preparation (Neat Liquid):

o Place a drop of neat 2,5-Difluoropyridine onto a salt plate (e.g., NaCl or KBr).
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o Place a second salt plate on top to create a thin liquid film.

o Data Acquisition (FTIR):

[e]

Record a background spectrum of the empty sample holder.

o

Place the sample in the spectrometer's beam path.

[¢]

Acquire the spectrum over the mid-IR range (typically 4000-400 cm™1).

[¢]

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

[e]

The instrument software will automatically subtract the background spectrum from the
sample spectrum.

Mass Spectrometry (MS) Protocol

e Sample Introduction:

o Prepare a dilute solution of 2,5-Difluoropyridine in a volatile organic solvent (e.qg.,
methanol or acetonitrile).

o Introduce the sample into the mass spectrometer via direct infusion or through a gas
chromatography (GC) or liquid chromatography (LC) system.

e lonization (Electron Impact - EI):
o For a volatile compound like 2,5-Difluoropyridine, El is a common ionization technique.

o The sample is bombarded with a high-energy electron beam (typically 70 eV) to induce
ionization and fragmentation.

e Mass Analysis:

o The resulting ions are separated based on their mass-to-charge (m/z) ratio by a mass
analyzer (e.g., quadrupole or time-of-flight).

o A mass spectrum is generated, plotting ion abundance versus m/z.
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Visualized Workflows

The following diagrams, generated using Graphviz, illustrate the logical workflows for the
spectroscopic analyses described.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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